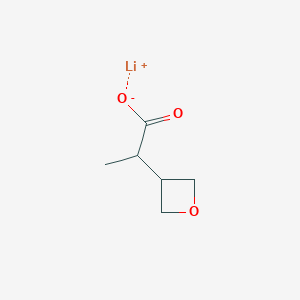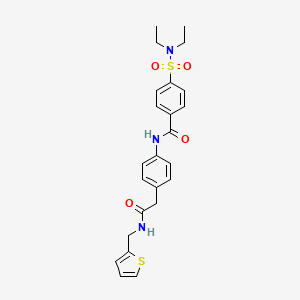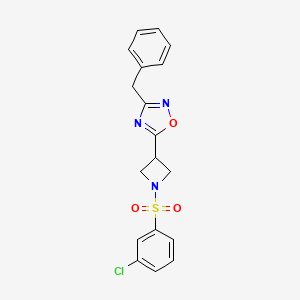![molecular formula C17H15ClN2O4S B2737934 3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione CAS No. 338752-89-9](/img/structure/B2737934.png)
3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione is a useful research compound. Its molecular formula is C17H15ClN2O4S and its molecular weight is 378.83. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocycles and Organic Compounds
The compound has been explored as a starting material or intermediary in the synthesis of a diverse range of heterocyclic compounds. Shibuya et al. (1984) demonstrated the utility of similar compounds in the generation of 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives through reactions with active methylenes, leading to aminothio compounds or isothiazolo[5,4-d]pyrimidines upon further treatment (Shibuya, 1984). These findings suggest a pathway for the creation of various bioactive molecules and materials through subsequent chemical modifications.
Polymerization Processes
Research on terthiophene derivatives has shown that substituents influence polymerizability and the properties of resulting polymers, as reported by Visy et al. (1994). The study on electrochemically polymerized terthiophene derivatives indicates that substituents, although preventing the extension of conjugation to the side group, significantly affect solubilities and inductive effects, which are crucial for understanding the polymerization behavior of complex molecules like "3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-1lambda6,3-thiazolane-1,1,4-trione" (Visy, Lukkari, & Kankare, 1994).
Molecular Docking and Quantum Chemical Calculations
The molecular structure, spectroscopic data, and bioactivity predictions through molecular docking of related compounds have been the focus of recent studies. Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a compound with a similar structure, providing insights into the molecular parameters, intramolecular charge transfers, and potential biological effects based on docking results. This research highlights the compound's relevance in designing molecules with specific biological activities (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Advanced Materials and Electrochromic Properties
Further research into polymers and copolymers derived from thiophene and its derivatives has revealed significant potential in the development of materials with desirable electrochromic properties. Studies like those conducted by Pang et al. (2006) on the electrochemical synthesis, characterization, and electrochromic properties of poly(3-chlorothiophene) and its copolymers demonstrate the application of these materials in creating devices with vivid color changes and high switching stability, which are essential for the development of advanced electrochromic devices (Pang, Xu, Li, Ding, Cheng, Shi, & Jin, 2006).
Propiedades
IUPAC Name |
(5E)-3-(4-chlorophenyl)-5-[(4-methoxyanilino)methylidene]-1,1-dioxo-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-24-15-8-4-13(5-9-15)19-10-16-17(21)20(11-25(16,22)23)14-6-2-12(18)3-7-14/h2-10,19H,11H2,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPHKIQCOZSFFC-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C2C(=O)N(CS2(=O)=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C/2\C(=O)N(CS2(=O)=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-ethyl-8-methyl-6-oxo-N-(thiophen-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2737854.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2737855.png)

![8-(3,4-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2737857.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737863.png)


![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2737868.png)
![3-[(2-Fluorophenyl)sulfanyl]propanenitrile](/img/structure/B2737869.png)

![2-[(2R)-2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl]ethanamine;dihydrochloride](/img/structure/B2737873.png)
